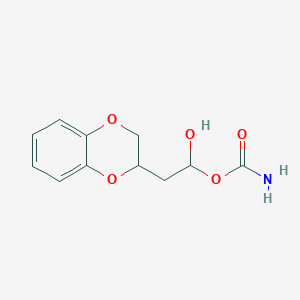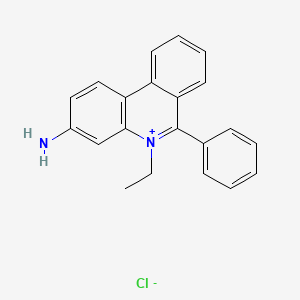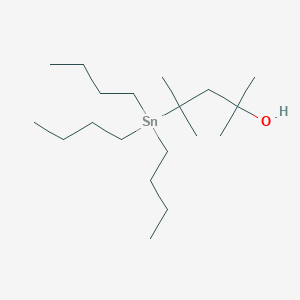
(E)-1-Phenyl-N-(piperidin-1-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Phenyl-N-(piperidin-1-yl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a phenyl group attached to the imine carbon and a piperidine ring attached to the imine nitrogen. The (E)-configuration indicates that the phenyl and piperidine groups are on opposite sides of the double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-N-(piperidin-1-yl)methanimine typically involves the condensation of aniline (or a substituted aniline) with piperidine in the presence of a suitable dehydrating agent. Common dehydrating agents include phosphorus oxychloride (POCl3) or titanium tetrachloride (TiCl4). The reaction is usually carried out under reflux conditions in an inert solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
(E)-1-Phenyl-N-(piperidin-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitroso compound.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-1-Phenyl-N-(piperidin-1-yl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would require further research to elucidate.
類似化合物との比較
Similar Compounds
(E)-1-Phenyl-N-(morpholin-1-yl)methanimine: Similar structure but with a morpholine ring instead of a piperidine ring.
(E)-1-Phenyl-N-(pyrrolidin-1-yl)methanimine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(E)-1-Phenyl-N-(piperidin-1-yl)methanimine is unique due to the presence of the piperidine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures.
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
(E)-1-phenyl-N-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C12H16N2/c1-3-7-12(8-4-1)11-13-14-9-5-2-6-10-14/h1,3-4,7-8,11H,2,5-6,9-10H2/b13-11+ |
InChIキー |
COLZWDOHMYOHCW-ACCUITESSA-N |
異性体SMILES |
C1CCN(CC1)/N=C/C2=CC=CC=C2 |
正規SMILES |
C1CCN(CC1)N=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
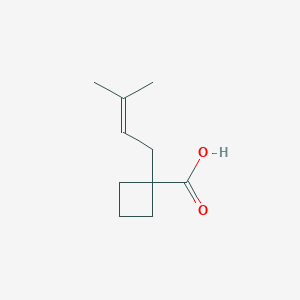
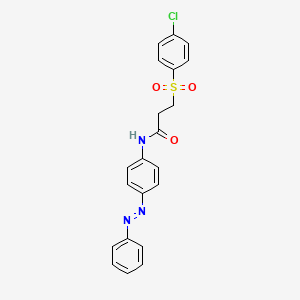
![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B14145815.png)
![3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14145823.png)
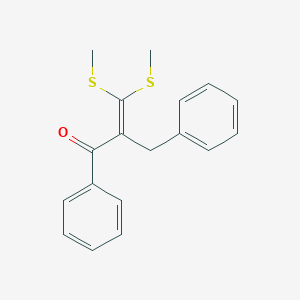
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
